(2Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate
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Overview
Description
(2Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate is a complex organic compound characterized by its unique structure, which includes a benzofuran ring, a benzylidene group, and a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate typically involves multiple steps. One common route starts with the preparation of 2-chloro-6-fluorobenzaldehyde, which is then reacted with a suitable benzofuran derivative under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as p-toluenesulfonic acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylidene group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammatory disorders .
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its unique properties make it suitable for applications in the development of polymers, coatings, and other materials with specialized functions .
Mechanism of Action
The mechanism of action of (2Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. For example, the compound may inhibit the activity of certain enzymes involved in inflammatory processes, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-fluorobenzyl chloride: This compound shares a similar benzylidene group but lacks the benzofuran ring and propanoate ester.
2-chloro-6-fluorobenzaldehyde: Similar in structure but differs in the functional groups attached to the benzene ring.
Uniqueness
What sets (2Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H16ClFO4 |
---|---|
Molecular Weight |
374.8 g/mol |
IUPAC Name |
[(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C20H16ClFO4/c1-20(2,3)19(24)25-11-7-8-12-16(9-11)26-17(18(12)23)10-13-14(21)5-4-6-15(13)22/h4-10H,1-3H3/b17-10- |
InChI Key |
ZYRVIMRRNGRRKZ-YVLHZVERSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC=C3Cl)F)/O2 |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC=C3Cl)F)O2 |
Origin of Product |
United States |
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